Target Selectivity: PRCP Inhibition vs. CB1 Antagonism Separates CAS 2034459-78-2 from the Rimonabant Chemotype
CAS 2034459-78-2 is classified in the Therapeutic Target Database as a prolylcarboxypeptidase (PRCP) inhibitor, assigned to the Merck Sharp & Dohme PRCP patent family (US8669252), whereas the structurally related 1,5-diarylpyrazole rimonabant is a selective CB1 receptor antagonist [1]. Within the Merck PRCP program, pyrazole-containing piperidine derivatives achieved sub-nanomolar PRCP IC50 values (exemplified by close analog BDBM50443348 / US8669252 with IC50 = 0.079 nM against recombinant human PRCP), while CB1 receptor engagement in the rimonabant series yields Ki values of approximately 1-20 nM [2][3]. This represents a fundamentally divergent pharmacological mechanism: PRCP inhibition modulates α-MSH degradation and energy homeostasis pathways, whereas CB1 antagonism acts via the endocannabinoid system [1][4].
| Evidence Dimension | Primary pharmacological target and mechanism |
|---|---|
| Target Compound Data | PRCP inhibitor (Merck US8669252 series); close analog IC50 = 0.079 nM (recombinant human PRCP, fluorescence assay) [2] |
| Comparator Or Baseline | Rimonabant: CB1 receptor antagonist; Ki = 1-20 nM (human CB1, radioligand binding) [3] |
| Quantified Difference | Different target engagement (PRCP vs. CB1); PRCP IC50 values for close analogs approximately 12- to 250-fold lower than rimonabant CB1 Ki |
| Conditions | PRCP: recombinant human enzyme, Mca-Ala-Pro-Lys(Dnp)-OH substrate; CB1: [3H]CP-55,940 displacement, human CB1 expressed in sf9 membranes |
Why This Matters
Researchers studying metabolic regulation via α-MSH/prolylcarboxypeptidase pathways require PRCP-selective tools; substituting a CB1 antagonist like rimonabant would produce confounding endocannabinoid-mediated effects irrelevant to the PRCP hypothesis.
- [1] IDRBlab/TTD. Drug Information: Piperidinyl pyrazole derivative 3 (Drug ID: D0R3WH). Target: Prolylcarboxypeptidase (PRCP). Company: Merck Sharp & Dohme Corp. View Source
- [2] BindingDB. BDBM50443348 (CHEMBL3086040): US8669252, Compound 12. IC50 = 0.079 nM, recombinant human PRCP, Mca-Ala-Pro-Lys(Dnp)-OH substrate, fluorescence assay. View Source
- [3] BindingDB. BDBM50380718 (CHEMBL2017684): Human CB1 receptor, Ki = 19.9 nM, [3H]CP-55,940 displacement, sf9 membranes. Merck Research Laboratories. View Source
- [4] Graham TH. Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review. Expert Opin Ther Pat. 2017;27(10):1077-1088. PMID: 28699813. View Source
